(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-2-8-16(9-3-1)25-17-10-6-7-15(13-17)14-21-24-20-22-18-11-4-5-12-19(18)23-20/h1-14H,(H2,22,23,24)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCOZZLGDAWONE-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 3-phenoxybenzaldehyde and hydrazine derivatives in the presence of suitable solvents like DMF or ethylene glycol. Characterization techniques such as IR, NMR, and mass spectrometry confirm the structure of the synthesized compound, with specific spectral data indicating functional groups pertinent to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting that this compound could be effective against infections caused by resistant strains .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of cell cycle progression. For instance, derivatives with hydrazone linkages have been reported to inhibit cell proliferation in human cancer cells .
GABA-A Receptor Modulation
Another area of interest is the interaction with GABA-A receptors. Compounds related to benzo[d]imidazole have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial for neurological functions. This modulation could potentially lead to therapeutic applications in treating anxiety disorders and other neurological conditions .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antifungal and Antimicrobial Activity
- Derivatives with halogenated benzylidene groups (e.g., 6a-l) exhibit IC₅₀ values of 3.23–7.34 μM against α-glucosidase, outperforming acarbose (IC₅₀ = 378.2 μM) .
- The ethylthio group in 228 enhances antifungal activity (IC₅₀ = 6.10 μM) by promoting membrane penetration .
- Target Compound: Preliminary data suggest moderate antifungal activity (IC₅₀ ~10–15 μM*), attributed to the 3-phenoxy group’s moderate electron-withdrawing effects.
Anticancer and Antiviral Potential
- Thioether-linked derivatives (e.g., compounds 9–13 in ) inhibit BRAF V600E kinase (IC₅₀ = 0.12–0.45 μM) via sulfur-mediated H-bonding .
- The target compound’s hydrazone linker may enable chelation with metal ions in viral proteases, though in silico studies are pending .
Physicochemical Properties
Q & A
Q. What synthetic strategies are commonly employed to prepare (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole, and how can intermediates be characterized?
The synthesis typically involves:
- Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol (confirmed by IR S–H stretching at 2634 cm⁻¹ and ¹H NMR δ12.31) .
- Step 2 : Hydrazine substitution to generate 2-hydrazinyl-1H-benzo[d]imidazole, characterized by IR (3464 cm⁻¹, N–H) and ¹³C NMR δ151.93 (N=C–N) .
- Step 3 : Condensation with 3-phenoxybenzaldehyde under acidic conditions to form the (E)-configured hydrazone. The stereochemistry is confirmed via NOESY or X-ray crystallography, as shown in analogous phenylhydrazone derivatives .
Q. How can spectroscopic methods resolve structural ambiguities in hydrazinyl-benzimidazole derivatives?
- IR Spectroscopy : Differentiates thiol (2634 cm⁻¹) and hydrazine (3464 cm⁻¹) intermediates .
- ¹H/¹³C NMR : Aromatic protons (δ7.20–8.00 ppm) and carbons (δ115–151 ppm) confirm substitution patterns. The hydrazone CH=N proton appears as a singlet near δ8.10–8.30 .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 395 [M+H]⁺ in thiazole derivatives) .
Advanced Research Questions
Q. How can contradictory biological activity data for structurally similar analogs be rationalized?
Q. What computational approaches validate the (E)-configuration of the hydrazone moiety?
Q. How do crystallization conditions impact structural characterization of hydrazinyl-benzimidazoles?
- Optimization : Slow evaporation in DMSO/EtOH (1:3) yields single crystals. For 6b , X-ray diffraction confirmed (E)-configuration with C=N bond length 1.28 Å .
- Challenges : Polymorphism in nitro-substituted analogs may require synchrotron radiation for resolution .
Data Analysis & Experimental Design
Q. How to design SAR studies for hydrazinyl-benzimidazoles targeting Mycobacterium tuberculosis?
Q. What statistical methods address variability in antifungal screening results?
- Example : For EC₅₀ values in Magnaporthe oryzae (SD ± 0.2 μg/mL), apply ANOVA with post-hoc Tukey test to compare analogs .
- Data Normalization : Use positive controls (e.g., fluconazole) to adjust for plate-to-plate variability .
Methodological Challenges
Q. How to optimize reaction yields for multi-step syntheses?
Q. How to resolve discrepancies in spectroscopic data across studies?
- Case : ¹H NMR δ7.30–7.75 ppm in (E)-styryl derivatives may shift due to solvent (DMSO vs. CDCl₃) .
- Solution : Report solvent/temperature explicitly and reference TMS δ0.00 ppm .
Biological Mechanism & Target Identification
Q. What in silico tools predict the acetylcholinesterase (AChE) inhibition of benzimidazole hybrids?
- Docking Workflow :
- Prepare ligand (e.g., compound 12 ) with Open Babel.
- Dock into AChE (PDB 4EY7) using AutoDock Vina (binding energy ≤ −9.0 kcal/mol indicates strong inhibition) .
- Validate with MM-GBSA free energy calculations .
Q. How to confirm the role of ROS generation in anticancer activity?
- Assay : Treat Caco-2 cells with compound 9 (100 μM) and measure DCFH-DA fluorescence (33.7% ROS increase vs. control) .
- Controls : Include NAC (ROS scavenger) to reverse cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
